N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
CAS No.: 324773-24-2
Cat. No.: VC16058963
Molecular Formula: C17H15N3OS
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 324773-24-2 |
|---|---|
| Molecular Formula | C17H15N3OS |
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
| Standard InChI | InChI=1S/C17H15N3OS/c21-16(20-17-18-9-10-22-17)15-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)15/h1,3,5,7,9-10H,2,4,6,8H2,(H,18,20,21) |
| Standard InChI Key | LGPIFVVGQHRDOK-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=NC=CS4 |
Introduction
N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a synthetic organic compound that combines a tetrahydroacridine core with a thiazole moiety. This unique structural combination makes it an interesting subject for study in medicinal chemistry, particularly due to the potential biological activities associated with both its tetrahydroacridine and thiazole components.
Structural Information
-
Molecular Formula: C17H15N3OS
-
SMILES: C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=NC=CS4
-
InChI: InChI=1S/C17H15N3OS/c21-16(20-17-18-9-10-22-17)15-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)15/h1,3,5,7,9-10H,2,4,6,8H2,(H,18,20,21)
-
InChIKey: LGPIFVVGQHRDOK-UHFFFAOYSA-N
Biological Activities and Potential Applications
The presence of both a tetrahydroacridine core and a thiazole ring in N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide suggests potential biological activities. Tetrahydroacridines are known for their pharmacological properties, including anticancer and neuroprotective effects, while thiazoles are associated with antimicrobial and anti-inflammatory activities.
Potential Applications
| Compound Feature | Potential Biological Activity |
|---|---|
| Tetrahydroacridine Core | Anticancer, Neuroprotective |
| Thiazole Moiety | Antimicrobial, Anti-inflammatory |
Comparison with Similar Compounds
Several compounds share structural features with N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide. For example:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Amino-2-thiazole | Thiazole ring | Antimicrobial |
| 9-Aminoacridine | Acridine core | Anticancer |
| Thiazole-containing Benzamides | Thiazole ring and amide | Anti-inflammatory |
Research Findings and Future Directions
Despite the potential biological activities of N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydro-9-acridinecarboxamide, there is a lack of detailed literature on its specific effects. Future research should focus on exploring its pharmacological properties and potential therapeutic applications.
Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 310.10088 | 166.9 |
| [M+Na]+ | 332.08282 | 181.1 |
| [M+NH4]+ | 327.12742 | 176.5 |
| [M+K]+ | 348.05676 | 172.6 |
| [M-H]- | 308.08632 | 172.1 |
| [M+Na-2H]- | 330.06827 | 174.9 |
| [M]+ | 309.09305 | 170.9 |
| [M]- | 309.09415 | 170.9 |
These data can be useful in mass spectrometry analyses to identify and characterize the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume